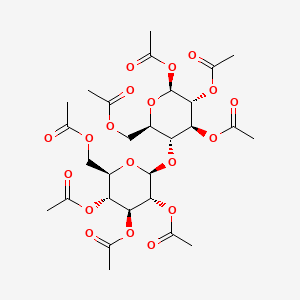
3-メチル-4,5-ジヒドロイソキサゾール-5-カルボン酸
概要
説明
“3-Methyl-4,5-dihydroisoxazole-5-carboxylic acid” is a chemical compound with the molecular formula C5H7NO3 . It is a type of isoxazole, which is a five-membered heterocyclic compound .
Molecular Structure Analysis
The molecular structure of “3-Methyl-4,5-dihydroisoxazole-5-carboxylic acid” includes a five-membered isoxazole ring with a carboxylic acid group attached . The molecular weight of the compound is 129.11 .Physical And Chemical Properties Analysis
“3-Methyl-4,5-dihydroisoxazole-5-carboxylic acid” is a solid compound . It has a molecular weight of 129.11 . The boiling point is 267.6°C at 760 mmHg, and the density is 1.44g/cm3 .科学的研究の応用
プロテオミクス研究
この化合物は、タンパク質の構造と機能、特にタンパク質の大規模な研究であるプロテオミクスで使用されています。 これは、タンパク質と相互作用して、さまざまな生物学的状況におけるタンパク質の挙動と修飾を理解するための、より複雑な分子の合成のための構成要素として役立ちます .
医学
医療分野では、この化合物の誘導体は、その潜在的な治療効果について調査されています。 3-メチル-4,5-ジヒドロイソキサゾール-5-カルボン酸の構造により、さまざまな疾患の治療薬候補となる可能性のある新規分子の創出が可能になります .
農業
農業部門では、新しい殺虫剤や除草剤の開発にこの化合物を利用する方法について調査しています。 その化学構造は、特定の害虫や雑草を標的にするように改変することができ、それにより作物を保護し、収量を向上させることができます .
材料科学
材料科学では、この化合物の誘導体は、新しいポリマーやコーティングを作成するために研究されています。 これらの材料は、耐久性向上や特殊な導電性など、さまざまな産業で応用できるユニークな特性を持つ可能性があります .
環境科学
環境科学者は、この化合物を生物修復プロセスにおける潜在的な用途のために興味を持っています。 これは、環境中の汚染物質や毒素を分解するのに役立つ化学反応の一部となる可能性があります .
生化学
生化学では、3-メチル-4,5-ジヒドロイソキサゾール-5-カルボン酸は、酵素触媒反応と代謝経路を研究するための重要な分子です。 これは、生体内で起こる化学プロセスを理解するのに役立ちます .
薬理学
薬理学研究では、この化合物を創薬および創薬に使用しています。 これは、生物学的標的を調節する可能性のある化合物を合成するための前駆体であり、新しい医薬品の開発につながります .
Safety and Hazards
“3-Methyl-4,5-dihydroisoxazole-5-carboxylic acid” is classified as a combustible solid . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, and it should be stored in a tightly closed container, in a cool and dry place .
作用機序
Target of Action
, suggesting a broad range of potential targets. For instance, some isoxazole derivatives have been used as possible anti-Parkinson agents .
Mode of Action
Isoxazole derivatives are known to interact with their targets based on their chemical diversity . The interaction with the target leads to changes in the biological function of the target, which can result in therapeutic effects.
Biochemical Pathways
Isoxazole derivatives are known to affect a variety of biochemical pathways due to their diverse chemical structures . The downstream effects of these interactions can lead to changes in cellular functions and potential therapeutic effects.
生化学分析
Biochemical Properties
3-Methyl-4,5-dihydroisoxazole-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with certain hydrolases and oxidoreductases, affecting their catalytic functions. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex .
Cellular Effects
The effects of 3-Methyl-4,5-dihydroisoxazole-5-carboxylic acid on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of key signaling molecules such as kinases and phosphatases, leading to altered phosphorylation states of target proteins. This modulation can result in changes in gene expression patterns and metabolic fluxes within the cell .
Molecular Mechanism
At the molecular level, 3-Methyl-4,5-dihydroisoxazole-5-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For instance, it may inhibit certain hydrolases by binding to their active sites, preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions often lead to changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-4,5-dihydroisoxazole-5-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade under others, leading to a loss of activity. Long-term exposure to 3-Methyl-4,5-dihydroisoxazole-5-carboxylic acid in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 3-Methyl-4,5-dihydroisoxazole-5-carboxylic acid vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can lead to toxic or adverse effects, including cellular stress and apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
3-Methyl-4,5-dihydroisoxazole-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing metabolic fluxes and metabolite levels. These interactions can lead to changes in the concentrations of key metabolites, affecting overall cellular metabolism. The compound’s role in these pathways highlights its potential as a modulator of metabolic processes .
Transport and Distribution
Within cells and tissues, 3-Methyl-4,5-dihydroisoxazole-5-carboxylic acid is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within different cellular compartments, affecting its activity and function .
Subcellular Localization
The subcellular localization of 3-Methyl-4,5-dihydroisoxazole-5-carboxylic acid is critical for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it could be localized to the mitochondria, where it influences metabolic processes, or to the nucleus, where it affects gene expression. Understanding its subcellular localization provides insights into its functional roles within the cell .
特性
IUPAC Name |
3-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c1-3-2-4(5(7)8)9-6-3/h4H,2H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUZMHIDLNHECM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00475678 | |
| Record name | 3-methyl-4,5-dihydroisoxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00475678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473700-52-6 | |
| Record name | 3-methyl-4,5-dihydroisoxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00475678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![6,7-Dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-ylamine](/img/structure/B1313721.png)

![6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1313725.png)




